N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Description
N-[4-(tert-Butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide (hereafter referred to as the "target compound") is a pyrrolidine-3-carboxamide derivative with a molecular formula of C₂₃H₂₈FN₃O₄S and a molecular weight of 461.55 g/mol . Its structure features a 5-oxopyrrolidine core substituted with a 2-(4-fluorophenyl)ethyl group at position 1 and a 4-(tert-butylsulfamoyl)phenyl carboxamide moiety at position 3 (Figure 1). The tert-butylsulfamoyl group enhances metabolic stability, while the fluorophenyl ethyl chain may influence lipophilicity and target binding .
This compound is part of a broader class of pyrrolidine carboxamides investigated for antiviral and enzyme inhibitory activities.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-23(2,3)26-32(30,31)20-10-8-19(9-11-20)25-22(29)17-14-21(28)27(15-17)13-12-16-4-6-18(24)7-5-16/h4-11,17,26H,12-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEGJICLUBREAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidine ring : A five-membered ring that contributes to the compound's rigidity and biological activity.
- Functional groups : Includes a tert-butylsulfamoyl moiety and a fluorophenyl group, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4S2 |
| Molecular Weight | Approximately 413.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their function. This can affect metabolic pathways and cellular processes.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cell growth, apoptosis, and other critical functions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens, including Gram-positive bacteria and fungi.
Case Study : A study focusing on structurally related pyrrolidine derivatives demonstrated promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) showing effectiveness at 64 µg/mL against resistant strains .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Preliminary research suggests it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings :
- A derivative of the compound showed enhanced anticancer activity in A549 human lung cancer cells, indicating its potential as a lead compound for further development .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against MRSA (MIC 64 µg/mL) |
| Anticancer Activity | Induces apoptosis in A549 cancer cells |
| Enzyme Interaction | Potential inhibition of key metabolic enzymes |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine-3-Carboxamide Derivatives
Key Observations :
Antiviral Activity
Pyrrolidine carboxamides with fluorophenyl and sulfonamide groups have been evaluated against coronaviruses. For example:
- N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide (IC₅₀: 0.602% cell toxicity) showed moderate MERS-CoV inhibition in HEK cells .
- 1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide demonstrated higher cytotoxicity (0.602%) but comparable antiviral activity .
The target compound’s 4-fluorophenyl ethyl group may reduce cytotoxicity relative to chlorophenyl analogs while maintaining antiviral efficacy, though direct data are unavailable .
Binding Affinity Predictions
Compounds with fluorinated aryl groups, such as N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (ID: 1020048-57-0), exhibit enhanced binding to viral proteases due to fluorine’s electronegativity and hydrophobic effects . This suggests the target compound’s 4-fluorophenyl group could similarly improve target engagement.
Physicochemical and Pharmacokinetic Comparisons
- Metabolic Stability : Bulkier tert-butyl groups resist oxidative metabolism better than linear alkyl chains (e.g., butan-2-yl) .
- Boiling Point/Density : Predicted boiling points (~605°C) and densities (~1.22 g/cm³) for analogs like suggest high thermal stability and moderate compactness, aligning with the target compound’s likely behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
